molecular formula C30H27NO3S B12580495 L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- CAS No. 548485-14-9

L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-

Cat. No.: B12580495
CAS No.: 548485-14-9
M. Wt: 481.6 g/mol
InChI Key: JDHVRUCOKDWASC-MHZLTWQESA-N
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Description

L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- is a chemical compound with the molecular formula C30H27NO3S. It is a derivative of L-Phenylalanine, an essential amino acid, and features a triphenylmethylthioacetyl group attached to the nitrogen atom of the phenylalanine molecule .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the free amino group of L-Phenylalanine .

Scientific Research Applications

L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters, influencing cellular signaling pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- is unique due to the presence of the bulky triphenylmethylthioacetyl group, which can influence its chemical reactivity and interactions with biological molecules. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

548485-14-9

Molecular Formula

C30H27NO3S

Molecular Weight

481.6 g/mol

IUPAC Name

(2S)-3-phenyl-2-[(2-tritylsulfanylacetyl)amino]propanoic acid

InChI

InChI=1S/C30H27NO3S/c32-28(31-27(29(33)34)21-23-13-5-1-6-14-23)22-35-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,32)(H,33,34)/t27-/m0/s1

InChI Key

JDHVRUCOKDWASC-MHZLTWQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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